

Spectroscopic Data Interpretation of (R)-Piperidine-3-carbonitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Piperidine-3-carbonitrile hydrochloride*

Cat. No.: *B598280*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-**Piperidine-3-carbonitrile hydrochloride**. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and drug development.

Chemical Structure and Properties

- IUPAC Name: (R)-**Piperidine-3-carbonitrile hydrochloride**
- Molecular Formula: $C_6H_{11}ClN_2$ [\[1\]](#)
- Molecular Weight: 146.62 g/mol [\[1\]](#)
- Chirality: The presence of a stereocenter at the C3 position of the piperidine ring results in two enantiomers. This guide focuses on the (R)-enantiomer.

Spectroscopic Data Summary

Due to the limited availability of specific experimental spectra for (R)-**Piperidine-3-carbonitrile hydrochloride** in publicly accessible databases, the following data tables are based on predictive analysis and comparison with structurally similar compounds, such as piperidine and its derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Integration
H1 (NH)	9.0 - 11.0	Broad singlet	2H
H3	3.5 - 3.8	Multiplet	1H
H2ax, H6ax	3.2 - 3.5	Multiplet	2H
H2eq, H6eq	2.8 - 3.1	Multiplet	2H
H4ax, H5ax	2.0 - 2.3	Multiplet	2H
H4eq, H5eq	1.8 - 2.0	Multiplet	2H

Note: The chemical shifts are referenced to a standard internal solvent peak. The hydrochloride salt form will result in deshielding of the protons, particularly the N-H protons and the adjacent α-protons.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C≡N	118 - 122
C2, C6	45 - 50
C3	28 - 32
C4, C5	22 - 28

Note: The ^{13}C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each carbon environment.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
N-H stretch (salt)	2700 - 3000	Strong, broad
C-H stretch (alkane)	2850 - 2960	Medium to strong
$\text{C}\equiv\text{N}$ stretch	2240 - 2260	Medium
C-N stretch	1000 - 1250	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

Ion	Predicted m/z
$[\text{M}+\text{H}]^+$	111.09
$[\text{M}+\text{Na}]^+$	133.07

Note: The molecular ion of the free base ($\text{C}_6\text{H}_{10}\text{N}_2$) is expected to be observed. The hydrochloride salt will dissociate in the ESI source.

Experimental Protocols

NMR Spectroscopy

A sample of 5-10 mg of (R)-**Piperidine-3-carbonitrile hydrochloride** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 ($\text{DMSO}-\text{d}_6$).^[2] The solution is then transferred to an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

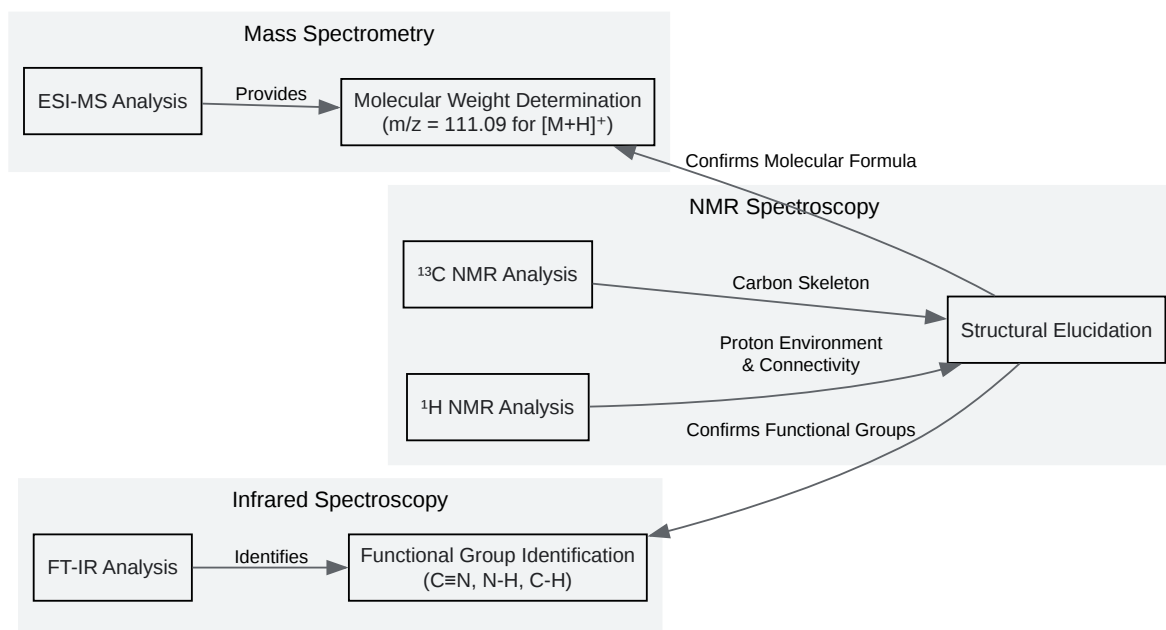
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.^[3] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin, transparent disk.^[3]

Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for this polar compound. The sample is dissolved in a solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.^[4] This stock solution is then further diluted to the low µg/mL range and introduced into the mass spectrometer.^[4]

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of (R)-**Piperidine-3-carbonitrile hydrochloride**.

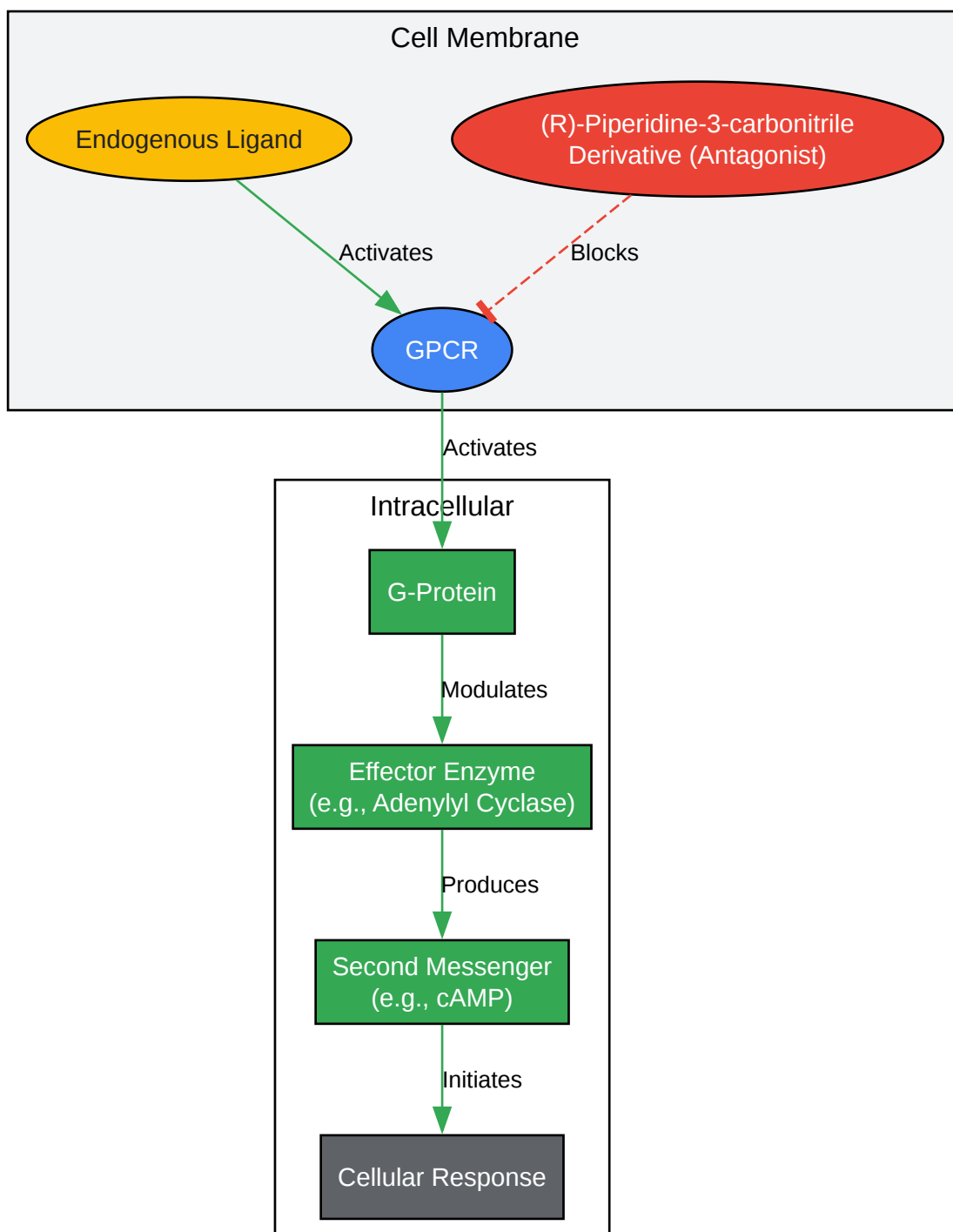


[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Data Interpretation.

Hypothetical Signaling Pathway in Drug Development

Piperidine scaffolds are common in pharmacologically active compounds. The following diagram illustrates a hypothetical signaling pathway where a drug containing the (R)-Piperidine-3-carbonitrile moiety acts as an antagonist to a G-protein coupled receptor (GPCR).



[Click to download full resolution via product page](#)

Caption: Hypothetical GPCR Antagonism Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Data Interpretation of (R)-Piperidine-3-carbonitrile Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598280#r-piperidine-3-carbonitrile-hydrochloride-spectroscopic-data-interpretation-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com